2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
CAS No.: 1019096-95-7
Cat. No.: VC4179414
Molecular Formula: C25H24N6OS
Molecular Weight: 456.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019096-95-7 |
|---|---|
| Molecular Formula | C25H24N6OS |
| Molecular Weight | 456.57 |
| IUPAC Name | 1-(4-phenylpiperazin-1-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone |
| Standard InChI | InChI=1S/C25H24N6OS/c32-25(30-17-15-29(16-18-30)21-5-2-1-3-6-21)19-33-24-12-11-23(27-28-24)20-7-9-22(10-8-20)31-14-4-13-26-31/h1-14H,15-19H2 |
| Standard InChI Key | LIKRYOMVHBKUHE-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)N5C=CC=N5 |
Introduction
2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that belongs to the class of heterocyclic compounds. Its unique structure incorporates multiple functional groups, including a pyrazole ring, a pyridazine moiety, and a piperazine derivative, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and other conditions influenced by enzyme activity.
Synthesis of the Compound
The synthesis of 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone typically involves several key steps:
-
Formation of the Pyridazine Moiety: The initial step may involve the reaction of appropriate precursors to form the pyridazine ring.
-
Thioether Formation: A thioether linkage is established by reacting the pyridazine derivative with a thiol compound.
-
Piperazine Derivative Introduction: The piperazine moiety is introduced through nucleophilic substitution reactions.
-
Final Coupling Reaction: The final product is obtained by coupling the synthesized intermediates under controlled conditions to ensure high yield and purity.
Biological Activity and Mechanism of Action
Research indicates that compounds similar to 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone exhibit promising biological activities:
-
Anticancer Activity: The compound may inhibit specific enzymes involved in cell proliferation, potentially leading to anticancer effects.
-
Enzyme Inhibition: It may act as an inhibitor for various kinases or receptors, modulating critical biological pathways.
Research Findings
Several studies have explored the biological implications of similar compounds:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume